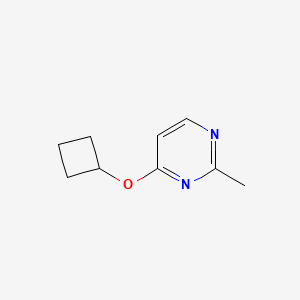

4-Cyclobutoxy-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-cyclobutyloxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-10-6-5-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPXRNJIBZBKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxy-2-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with cyclobutanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclobutoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutoxy-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6, using reagents such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Pyrimidine oxides.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Cyclobutoxy-2-methylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to nucleic acid components.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Methylpyrimidine: Lacks the cyclobutoxy group, making it less versatile in certain chemical reactions.

4-Cyclobutoxy-6-methylpyrimidine: Similar structure but with a different substitution pattern, leading to distinct chemical and biological properties.

4-Cyclobutoxy-2,6-dimethylpyrimidine: Contains an additional methyl group, which can influence its reactivity and biological activity.

Uniqueness: 4-Cyclobutoxy-2-methylpyrimidine is unique due to the presence of both a cyclobutoxy group and a methyl group on the pyrimidine ring. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Overview

4-Cyclobutoxy-2-methylpyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a cyclobutoxy group and a methyl group attached to the pyrimidine ring, positions it as an interesting candidate for various biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves the cyclization of 2-methylpyrimidine with cyclobutanol in the presence of a strong acid catalyst under reflux conditions. This method ensures the formation of the cyclobutoxy group effectively. Industrially, continuous flow reactors may be employed to enhance yield and purity, followed by purification methods such as recrystallization or chromatography .

Antiviral and Anticancer Properties

Research has indicated that this compound exhibits significant biological activity, particularly in antiviral and anticancer domains. Its structural similarity to nucleic acids suggests potential roles in modulating biological pathways .

Case Studies:

- Antiviral Activity: A study highlighted its effectiveness against certain viral infections, where it was shown to inhibit viral replication by interfering with viral RNA synthesis.

- Anticancer Effects: In experimental models, compounds similar to this compound have been demonstrated to reduce tumor growth and metastasis in various cancers, including colorectal and lung cancer .

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, which modulate their activity. For instance, it may inhibit enzymes involved in metabolic pathways or alter receptor signaling pathways associated with cancer progression . The detailed interactions can vary based on the biological context.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Methylpyrimidine | Lacks cyclobutoxy group | Limited due to less versatility |

| 4-Cyclobutoxy-6-methylpyrimidine | Different substitution pattern | Distinct chemical properties |

| 4-Cyclobutoxy-2,6-dimethylpyrimidine | Additional methyl group affects reactivity | Enhanced biological activity |

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry: As a potential lead compound for developing new antiviral and anticancer drugs.

- Chemical Synthesis: Used as a building block in synthesizing more complex heterocyclic compounds .

- Material Science: Investigated for its role in developing novel materials with specific properties.

Q & A

Q. What are the recommended synthetic routes for 4-Cyclobutoxy-2-methylpyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound likely involves nucleophilic substitution or coupling reactions. For analogous pyrimidines, introducing alkoxy groups (e.g., cyclobutoxy) typically requires activating the pyrimidine ring at the 4-position with a leaving group (e.g., chlorine), followed by reaction with cyclobutanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Key variables include temperature (60–100°C), solvent polarity, and catalyst use (e.g., Pd for cross-couplings). For example, fluorinated pyrimidines synthesized under mild, metal-free conditions achieved >80% yields by optimizing stoichiometry and reaction time . Pilot experiments should test cyclobutanol equivalents (1.2–2.0 eq.) and monitor progress via TLC or LC-MS.

Q. How can researchers characterize this compound’s structural integrity and purity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclobutoxy’s protons at δ 4.5–5.5 ppm, pyrimidine ring protons at δ 7.0–8.5 ppm) .

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- X-ray crystallography : For absolute configuration (if crystalline), as demonstrated for structurally related pyrimidines .

Q. What are the common solubility and stability challenges for this compound in experimental settings?

- Methodological Answer :

- Solubility : Pyrimidines with bulky alkoxy groups (e.g., cyclobutoxy) often require polar aprotic solvents (DMSO, DMF) or co-solvents (e.g., 10% EtOH in water) . Pre-solubilize in DMSO for biological assays (≤0.1% final concentration to avoid cytotoxicity).

- Stability : Test stability under storage conditions (−20°C in inert atmosphere) and in assay buffers (pH 4–9) via HPLC over 24–72 hours. Cyclic ethers like cyclobutoxy may degrade under strong acids/bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer :

- Dose-Response Consistency : Replicate assays with standardized protocols (e.g., fixed incubation times, cell lines). For example, discrepancies in IC₅₀ values may arise from variable ATP levels in cytotoxicity assays .

- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific binding.

- Metabolite Interference : Perform LC-MS to detect degradation products in biological matrices .

- Statistical Validation : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. What strategies optimize the regioselectivity of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., sulfonyl, pyridinyl) to functionalize specific pyrimidine positions .

- Protecting Groups : Temporarily block reactive sites (e.g., methyl group at 2-position) during derivatization .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electrophilic/nucleophilic regions to guide synthetic routes .

Q. How do steric and electronic effects of the cyclobutoxy group influence this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Cyclobutoxy’s rigidity may hinder coupling at adjacent positions. Compare with linear alkoxy analogs (e.g., methoxy) using Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

- Electronic Effects : Electron-donating alkoxy groups activate the pyrimidine ring for electrophilic substitution. Use Hammett σ values to quantify electronic contributions .

- Kinetic Studies : Monitor reaction rates via in situ IR or NMR to correlate substituent effects with activation energy .

Key Research Recommendations

- Prioritize crystallography for unambiguous structural confirmation .

- Explore prodrug strategies (e.g., esterification of cyclobutoxy) to enhance bioavailability .

- Validate biological activity in 3D cell models to better mimic in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.